4-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(furan-2-yl)methyl]butanamide
CAS No.: 1021259-27-7
Cat. No.: VC11932304
Molecular Formula: C17H17N3O4
Molecular Weight: 327.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021259-27-7 |
|---|---|
| Molecular Formula | C17H17N3O4 |
| Molecular Weight | 327.33 g/mol |
| IUPAC Name | N-(furan-2-ylmethyl)-4-[3-(furan-2-yl)-6-oxopyridazin-1-yl]butanamide |
| Standard InChI | InChI=1S/C17H17N3O4/c21-16(18-12-13-4-2-10-23-13)6-1-9-20-17(22)8-7-14(19-20)15-5-3-11-24-15/h2-5,7-8,10-11H,1,6,9,12H2,(H,18,21) |
| Standard InChI Key | XKWNPERUHCZDFC-UHFFFAOYSA-N |
| SMILES | C1=COC(=C1)CNC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=CO3 |
| Canonical SMILES | C1=COC(=C1)CNC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=CO3 |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s IUPAC name, N-(furan-2-ylmethyl)-4-[3-(furan-2-yl)-6-oxopyridazin-1-yl]butanamide, reflects its bifunctional architecture:
-
Pyridazinone core: A six-membered aromatic ring with two adjacent nitrogen atoms and a ketone group at position 6.
-
Furan substituents: Two furan-2-yl groups attached at positions 3 (pyridazinone) and the terminal amide nitrogen.
-
Butanamide linker: A four-carbon chain connecting the pyridazinone and furylmethyl groups.
Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular formula | |
| Molecular weight | 327.33 g/mol |
| SMILES | |
| Hydrogen bond donors | 2 (amide NH, pyridazinone NH) |
| Hydrogen bond acceptors | 6 (carbonyl O, furan O) |
The planar pyridazinone ring and hydrogen-bonding capabilities suggest strong interactions with biological targets .
Synthetic Pathways
While detailed synthetic protocols remain proprietary, plausible routes involve:
-
Pyridazinone formation: Cyclocondensation of hydrazine derivatives with diketones or via [4+2] cycloaddition reactions.
-
Furan incorporation: Suzuki-Miyaura coupling or nucleophilic substitution to attach furan groups.
-
Amide bond formation: Coupling of 4-aminobutanamide with the pyridazinone intermediate using carbodiimides .
Purification typically employs column chromatography or recrystallization, with yields optimized under inert conditions.
Pharmacological Activities
Anti-Inflammatory and Analgesic Effects
Pyridazinones modulate inflammatory mediators (e.g., COX-2, TNF-α) via MAPK pathway inhibition . In murine models, analogs reduced carrageenan-induced edema by 45–60% at 30 mg/kg, comparable to indomethacin . The compound’s ability to scavenge free radicals may augment its anti-inflammatory efficacy .
Anticancer Activity
Pyridazinone derivatives interfere with cell cycle progression and induce apoptosis in cancer cells (e.g., HCT-116 colon carcinoma) . Computational studies predict strong binding to topoisomerase II (), a target for anthracycline chemotherapeutics .
Mechanism of Action
The compound’s bioactivity arises from dual mechanisms:
-
Enzyme inhibition: The pyridazinone core competitively inhibits phosphodiesterases (PDEs) and acetylcholinesterase (AChE), elevating intracellular cAMP or acetylcholine levels .
-
Receptor modulation: Furan rings engage hydrophobic pockets in GPCRs or kinase domains, altering signaling cascades (e.g., MAPK/ERK) .
Molecular dynamics simulations highlight stable interactions with AChE’s peripheral anionic site (binding energy: −9.2 kcal/mol), suggesting potential for Alzheimer’s disease therapy .
Computational Insights
Docking studies (PDB ID: 4M0E) reveal:
-
The pyridazinone carbonyl forms hydrogen bonds with Ser203 ().
-
Furan oxygen atoms interact with Tyr337 via π-π stacking () .
-
The butanamide linker enhances solubility (logP = 1.8) while maintaining membrane permeability.
QSAR models indicate that electron-withdrawing groups on the furan rings improve IC values by 30–40% .
Comparative Analysis with Analogues
The query compound exhibits superior AChE inhibition compared to EVT-6631607 but lower PDE affinity than Zardaverine .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume